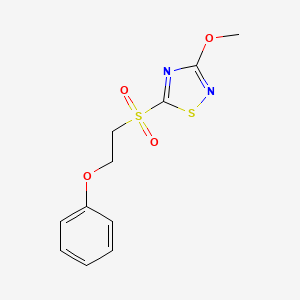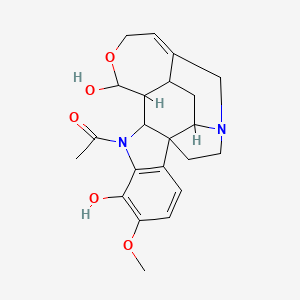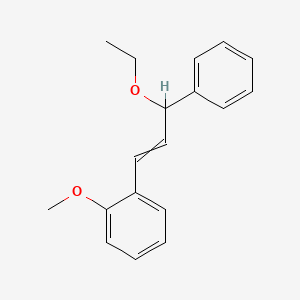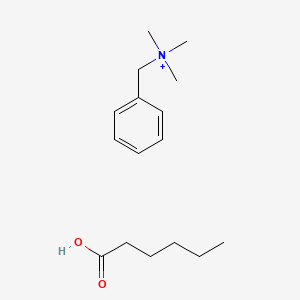
3-Methoxy-5-(2-phenoxyethanesulfonyl)-1,2,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-5-(2-phenoxyethanesulfonyl)-1,2,4-thiadiazole is an organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
The synthesis of 3-Methoxy-5-(2-phenoxyethanesulfonyl)-1,2,4-thiadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors, such as thiosemicarbazides, under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the Phenoxyethanesulfonyl Group: This step involves the reaction of the thiadiazole intermediate with phenoxyethanesulfonyl chloride in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
3-Methoxy-5-(2-phenoxyethanesulfonyl)-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.
Substitution: The methoxy and phenoxy groups can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace these groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Applications De Recherche Scientifique
3-Methoxy-5-(2-phenoxyethanesulfonyl)-1,2,4-thiadiazole has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-Methoxy-5-(2-phenoxyethanesulfonyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
3-Methoxy-5-(2-phenoxyethanesulfonyl)-1,2,4-thiadiazole can be compared with other thiadiazole derivatives, such as:
2-Amino-1,3,4-thiadiazole: Known for its antimicrobial properties.
5-Phenyl-1,3,4-thiadiazole-2-thiol: Studied for its anticancer activity.
4-Methyl-1,2,4-thiadiazole-5-carboxylic acid: Used in the synthesis of pharmaceuticals.
Propriétés
Numéro CAS |
922504-55-0 |
|---|---|
Formule moléculaire |
C11H12N2O4S2 |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
3-methoxy-5-(2-phenoxyethylsulfonyl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C11H12N2O4S2/c1-16-10-12-11(18-13-10)19(14,15)8-7-17-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Clé InChI |
LRMFSPDWEIEACC-UHFFFAOYSA-N |
SMILES canonique |
COC1=NSC(=N1)S(=O)(=O)CCOC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Iodo-1-[2-(propan-2-yl)cyclohexyl]-1H-tetrazole](/img/structure/B14177505.png)
silane](/img/structure/B14177507.png)

![1-[(3S,5S)-5-(azidomethyl)pyrrolidin-3-yl]-4-phenyltriazole](/img/structure/B14177535.png)

![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)methanone](/img/structure/B14177543.png)
![2-[4-(Methylamino)quinazolin-2-yl]-1H-phenalene-1,3(2H)-dione](/img/structure/B14177545.png)

![2-[2,3,5,6-Tetrafluoro-4-(1H-pyrazol-1-yl)phenyl]-1,3-benzoxazole](/img/structure/B14177559.png)
![Bis[3-(4-methylcyclohexyl)butyl] propanedioate](/img/structure/B14177563.png)

![1-{[3-(4-Fluorophenyl)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one](/img/structure/B14177573.png)
![Dimethyl (2R)-2-[(3-chlorophenyl)methyl]butanedioate](/img/structure/B14177578.png)
